Product packaging for Benzeneazomalononitrile(Cat. No.:CAS No. 6017-21-6)

Benzeneazomalononitrile

Cat. No.: B019627
CAS No.: 6017-21-6
M. Wt: 170.17 g/mol
InChI Key: KLMBASWITNCMTF-UHFFFAOYSA-N
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Description

Significance and Context in Contemporary Chemical Science

Benzeneazomalononitrile, also known as (phenylazo)malononitrile, is an aromatic azo compound with the chemical formula C₉H₆N₄. guidechem.comlgcstandards.com Its structure features a phenylazo (-N=N-) group linked to a malononitrile (B47326) core, which imparts unique reactivity to the molecule. In contemporary chemical science, this compound is significant primarily as a versatile building block and intermediate in organic synthesis. guidechem.comopenaccessjournals.com Its importance lies in its ability to participate in a variety of chemical reactions to form more complex molecules, particularly heterocyclic compounds. wikipedia.org

The field of chemical sciences is continually focused on developing efficient and innovative synthetic routes to new and existing compounds. rsc.orguaruhr.deisroset.org this compound serves as a key precursor in the synthesis of nitrogen-containing heterocycles like pyrimidines, carbazoles, and indolocarbazoles. rsc.org These resulting structures are foundational in medicinal chemistry and materials science. justdial.comopenmedicinalchemistryjournal.com The reactivity of its azo and nitrile functional groups allows for its application in creating diverse molecular architectures.

Scope and Objectives of Academic Inquiry on this compound

Academic research on this compound is focused on several key areas that aim to fully exploit its synthetic potential. researcher.lifescribbr.comatlasti.com The primary objectives of these scholarly investigations include:

Exploring Synthetic Pathways: A major goal is to develop and optimize synthetic methods for this compound itself and to use it as a starting material for other valuable compounds. google.com This includes investigating its role in multi-component reactions to build complex molecular frameworks in an efficient manner. rsc.org

Mechanistic Studies: Researchers aim to understand the detailed step-by-step processes (reaction mechanisms) by which this compound is formed and how it reacts. This knowledge is crucial for controlling reaction outcomes and improving yields.

Characterization: A fundamental objective is the thorough characterization of the compound's chemical and physical properties. This involves using various analytical techniques to confirm its structure and purity.

Application in Heterocyclic Chemistry: A significant portion of research is dedicated to using this compound as a precursor for the synthesis of a wide array of heterocyclic compounds, which are known for their biological activities. rsc.orgopenmedicinalchemistryjournal.com

Development of Novel Materials: Investigation into its use in the creation of new dyes, pigments, and polymers is another important research avenue, driven by the chromophoric nature of the azo group. theasengineers.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H6N4 B019627 Benzeneazomalononitrile CAS No. 6017-21-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-phenyldiazenylpropanedinitrile
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InChI

InChI=1S/C9H6N4/c10-6-9(7-11)13-12-8-4-2-1-3-5-8/h1-5,9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLMBASWITNCMTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N=NC(C#N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID101289496
Record name 2-(2-Phenyldiazenyl)propanedinitrile
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Molecular Weight

170.17 g/mol
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URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

6017-21-6, 1350653-31-4
Record name 2-(2-Phenyldiazenyl)propanedinitrile
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Record name Malononitrile, (phenylazo)-
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Record name 2-(2-phenyldiazenyl)propanedinitrile
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Record name Benzeneazomalononitrile
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Synthetic Methodologies and Precursor Chemistry of Benzeneazomalononitrile

Classical Azo Coupling Approaches

The traditional and most common method for synthesizing benzeneazomalononitrile is through an azo coupling reaction. This process involves two main stages: the diazotization of an aromatic amine and the subsequent coupling with an active methylene (B1212753) compound, in this case, malononitrile (B47326). chemistrystudent.comnih.gov

Diazotization of Aromatic Amines and Salt Formation

The initial step is the diazotization of a primary aromatic amine, such as aniline (B41778), to form a diazonium salt. nih.govnumberanalytics.com This reaction is typically carried out by treating the aromatic amine with nitrous acid (HNO₂). chemistrystudent.com Since nitrous acid is unstable, it is generated in situ by reacting sodium nitrite (B80452) (NaNO₂) with a strong acid like hydrochloric acid (HCl) or sulfuric acid (H₂SO₄). chemistrystudent.comorganic-chemistry.org

The reaction is conducted at low temperatures, generally between 0–5°C, to prevent the highly unstable diazonium salt from decomposing. chemistrystudent.com The resulting diazonium salt is a highly reactive electrophile that is typically used immediately in the subsequent coupling reaction. numberanalytics.commasterorganicchemistry.com The general equation for the diazotization of aniline is:

C₆H₅NH₂ + NaNO₂ + 2HCl → C₆H₅N₂⁺Cl⁻ + NaCl + 2H₂O

The diazonium salt is stabilized by the delocalization of the positive charge over the aromatic ring. scribd.com

Coupling with Malononitrile Derivatives: Mechanistic Considerations

The second stage of the synthesis is the coupling of the benzenediazonium (B1195382) salt with a malononitrile derivative. This reaction is an electrophilic aromatic substitution where the diazonium cation acts as the electrophile and the activated methylene group of malononitrile serves as the nucleophile. nih.govwikipedia.org

For the coupling to occur, the methylene group of malononitrile must be activated, which is achieved by carrying out the reaction in an alkaline medium. The base removes a proton from the malononitrile, forming a carbanion which is a potent nucleophile. This carbanion then attacks the terminal nitrogen of the diazonium ion. ijarsct.co.in The reaction proceeds through the formation of a sigma complex, followed by the loss of a proton to restore aromaticity and form the final azo compound. numberanalytics.com

The mechanism can be summarized as follows:

Formation of the nucleophile: CH₂(CN)₂ + B⁻ → ⁻CH(CN)₂ + BH

Electrophilic attack: C₆H₅N₂⁺ + ⁻CH(CN)₂ → C₆H₅N=NCH(CN)₂

This coupling typically occurs at the para position of an activated aromatic ring; however, with an active methylene compound like malononitrile, the reaction happens at the carbon atom of the methylene group. wikipedia.org

Optimization of Reaction Parameters: Temperature, pH, and Solvent Effects

The efficiency and yield of this compound synthesis are highly dependent on the optimization of reaction parameters. numberanalytics.com

Temperature: As mentioned, low temperatures (0–5°C) are crucial during the diazotization step to ensure the stability of the diazonium salt. chemistrystudent.com The coupling reaction is also typically carried out at low temperatures to prevent decomposition of the diazonium salt before it can react with the coupling component. chemistrystudent.comnumberanalytics.com

pH: The pH of the reaction medium is a critical factor in the coupling stage. An alkaline medium (pH 8–10) is necessary to deprotonate the malononitrile, thereby increasing its nucleophilicity. However, the pH must be carefully controlled, as a very high pH can lead to the conversion of the diazonium salt into a non-reactive diazotate ion. For phenolic couplers, a higher pH increases the concentration of the more reactive phenoxide ion. numberanalytics.com Acidic coupling, on the other hand, is generally performed at a pH of 3-4. sci-hub.se

Solvent: The choice of solvent can significantly influence the reaction rate and yield. numberanalytics.comnumberanalytics.com Aqueous or mixed aqueous-organic solvent systems are commonly used for azo coupling reactions. numberanalytics.com The solvent must be able to dissolve both the diazonium salt and the coupling component to facilitate the reaction.

Table 1: Key Parameters for Classical Synthesis of this compound

Parameter Optimal Condition Rationale
Diazotization Temperature 0–5°C Prevents decomposition of the unstable diazonium salt. chemistrystudent.com
Coupling pH 8–10 (Alkaline) Facilitates the formation of the malononitrile carbanion.
Solvent System Aqueous/Aqueous-Organic Ensures solubility of reactants. numberanalytics.com

Advanced and Catalytic Synthetic Strategies

While classical azo coupling remains a primary method, research into more advanced and efficient synthetic routes is ongoing. These strategies aim to overcome some of the limitations of traditional methods, such as the need for stoichiometric reagents and harsh reaction conditions.

Transition-Metal-Free Coupling Reactions Involving Malononitrile

Recent developments have focused on transition-metal-free coupling reactions as a more sustainable approach. cas.cnsioc-journal.cn These methods often utilize alternative activation strategies, such as the use of organic bases or photochemical conditions, to facilitate the coupling. cas.cnacs.org For instance, base-promoted homolytic aromatic substitution (HAS) reactions have emerged as a viable pathway. acs.org In these reactions, a strong base can promote the formation of an aryl radical from an aryl halide, which can then react with a nucleophile like malononitrile. acs.org While not yet standard for this compound, the coupling of various nucleophiles, including malononitrile, with different aromatic systems under metal-free conditions has been demonstrated. sci-hub.se

Nickel-Catalyzed Cross-Coupling for α-Aryl Nitrile Formation from Malononitrile Derivatives

Nickel-catalyzed cross-coupling reactions represent a powerful tool for the formation of C-C bonds and have been explored for the synthesis of α-aryl nitriles from malononitrile derivatives. scholaris.ca This approach can offer high efficiency and functional group tolerance. One such methodology involves the nickel-catalyzed decyanation and arylation of disubstituted malononitrile derivatives. scholaris.ca Research in this area has focused on the design of specific ligands, such as benzonitrile-containing ligands, to promote the desired cross-coupling and stabilize the low-valent nickel catalyst. acs.org These reactions provide a pathway to quaternary α-arylnitriles and other valuable α-aryl nitrile structures. scholaris.caacs.org Although this method focuses on the arylation of the α-position of the nitrile, it showcases the utility of nickel catalysis in manipulating malononitrile-based structures, which could potentially be adapted for the synthesis of azo-containing analogues.

Platinum-Catalyzed Cross-Dehydrogenative Coupling with Malononitrile

Platinum-catalyzed cross-dehydrogenative coupling (CDC) represents a modern and efficient strategy for forming carbon-carbon bonds directly from two different C-H bonds, enhancing atom economy. snnu.edu.cnrsc.org While specific examples detailing the direct synthesis of this compound using this method are not prevalent in the provided search results, the principles of platinum-catalyzed CDC with malononitrile as a coupling partner are established. rsc.org

This type of reaction typically involves the activation of a C-H bond on a benzene (B151609) derivative and a C-H bond of malononitrile, facilitated by a platinum catalyst. rsc.org The process often occurs in the absence of a traditional oxidant. rsc.org Malononitrile is a known active participant in such coupling reactions. rsc.org The general mechanism for CDC reactions involves the formation of a metal-arene complex, followed by insertion and elimination steps to yield the cross-coupled product. snnu.edu.cn

Table 1: Key Features of Platinum-Catalyzed Cross-Dehydrogenative Coupling

FeatureDescription
Catalyst Platinum-based complexes
Reactants Benzene (or derivative) and Malononitrile
Bond Formation C(sp2)-C(sp3)
Key Advantage High atom economy, avoids pre-functionalization of reactants. rsc.org

Detailed research findings on the application of this specific methodology for this compound synthesis would require further investigation into specialized literature.

Alternative Reductive and Oxidative Condensation Pathways

Beyond metal-catalyzed couplings, this compound can be synthesized through more traditional reductive and oxidative condensation pathways.

Reductive Condensation:

One alternative route involves the reduction of nitroaromatic compounds, such as nitrobenzene, in an alkaline medium using reducing agents like lithium aluminum hydride (LiAlH₄). This method avoids the use of diazonium intermediates but generally results in lower yields and selectivity compared to the standard diazotization-coupling method. Another approach is reductive amination, which converts a carbonyl group to an amine via an imine intermediate. wikipedia.org This can be achieved through catalytic hydrogenation or the use of hydride reducing agents. wikipedia.org While not a direct synthesis of the azo compound, these reductive methods are fundamental in amine synthesis, which are precursors for diazonium salts.

Oxidative Condensation:

Oxidative condensation pathways involve the reaction of primary amines with nitroso compounds under oxidative conditions. Reagents like potassium permanganate (B83412) can be used to form the azo bond. However, this method can be less efficient for synthesizing this compound due to the potential for competing oxidation of the malononitrile moiety. A more common and efficient method is the azo coupling reaction, which involves the diazotization of an aromatic amine (like aniline) with nitrous acid to form a benzenediazonium salt. byjus.com This unstable intermediate is then immediately coupled with malononitrile in a weakly basic or alkaline medium to form this compound.

Table 3: Comparison of Alternative Synthetic Pathways

PathwayDescriptionKey ReagentsAdvantagesDisadvantages
Reductive Condensation Reduction of nitroaromatics. LiAlH₄ Avoids diazonium salts. Lower selectivity and yields.
Oxidative Condensation Reaction of primary amines with nitroso compounds. Potassium permanganate Direct formation of azo bond.Potential for side reactions.
Azo Coupling Diazotization of aniline followed by coupling with malononitrile. NaNO₂, HCl, Malononitrile byjus.comHigh yield and purity.Requires careful temperature control. byjus.com

Elucidation of Reaction Mechanisms and Reactivity Profiles of Benzeneazomalononitrile

Fundamental Reactivity Pathways

Benzeneazomalononitrile serves as a key building block in organic synthesis, primarily through three main types of reactions: nucleophilic substitution, Knoevenagel condensation, and various cyclization reactions. These pathways allow for the transformation of its core structure into a wide array of more complex molecules.

Nucleophilic Substitution Reactions at Cyano Centers

The presence of two strongly electron-withdrawing cyano (-C≡N) groups on a single carbon atom makes this site highly electrophilic. This electronic feature allows for nucleophilic substitution reactions to occur at these cyano centers. While the cyano group is generally unreactive towards nucleophilic substitution in simple alkyl nitriles, the geminal dinitrile structure in this compound activates them.

In reactions involving nucleophiles, one of the cyano groups can act as a leaving group. For instance, in the presence of strong nucleophiles, the dicyanomethyl group can be attacked, leading to the displacement of a cyanide ion. This reactivity is analogous to the well-established vicarious nucleophilic substitution (VNS) mechanism, where a carbanion bearing a leaving group attacks an electrophilic aromatic or heteroaromatic ring. rsc.org In the context of this compound, the azo-linked phenyl ring further enhances the electrophilicity of the malononitrile (B47326) carbon, facilitating attack.

A notable example of this reactivity is the decyanative cyclization observed in related 2-(2-nitrophenyl)acetonitriles, where an intramolecular nucleophilic attack is followed by the elimination of the cyano group to form benzisoxazoles. organic-chemistry.org This highlights the cyano group's ability to function as a leaving group under appropriate conditions, a key aspect of the reactivity at these centers.

Knoevenagel Condensation with Carbonyl Compounds

This compound, possessing an active methylene (B1212753) group, readily participates in Knoevenagel condensation reactions with various aldehydes and ketones. sigmaaldrich.com This classic carbon-carbon bond-forming reaction is typically catalyzed by a weak base, such as an amine. google.com

The mechanism involves the deprotonation of the C-H bond of the malononitrile moiety by the base, creating a resonance-stabilized carbanion. This carbanion then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde or ketone. The resulting intermediate, a β-hydroxy adduct, subsequently undergoes dehydration to yield the final α,β-unsaturated product. sigmaaldrich.com

General Mechanism of Knoevenagel Condensation:

Deprotonation: The base removes a proton from the active methylene group of this compound.

Nucleophilic Attack: The resulting carbanion attacks the carbonyl carbon.

Protonation: The alkoxide intermediate is protonated, often by the conjugate acid of the base, to form a hydroxyl adduct.

Dehydration: Elimination of a water molecule yields the conjugated final product.

The reaction is driven by the formation of a highly conjugated system. The efficiency and yield of these reactions can be influenced by the choice of catalyst and reaction conditions, with various catalysts like boric acid and ceria-zirconia having been explored for similar condensations. sciforum.netresearchgate.net

Reactant 1Reactant 2 (Carbonyl)Catalyst (Typical)Product Type
This compoundAromatic AldehydePiperidine/PyridineArylidene-benzeneazomalononitrile
This compoundAliphatic KetoneAmine SaltAlkylidene-benzeneazomalononitrile

Cyclization Reactions Towards Diverse Heterocyclic Systems

One of the most significant applications of this compound in synthetic chemistry is its use as a precursor for a wide variety of heterocyclic compounds. The combination of the azo group and the dinitrile functionality provides multiple reactive sites that can be exploited to construct various ring systems.

Synthesis of Pyridazines: this compound can undergo cyclocondensation reactions to form pyridazine (B1198779) derivatives. For example, reaction with another molecule of malononitrile can lead to the formation of highly substituted aminopyridazines. github.io These reactions often proceed via a series of nucleophilic additions and intramolecular cyclizations, ultimately forming the stable six-membered pyridazine ring. The resulting pyridazine structures are themselves valuable scaffolds in medicinal chemistry. wikipedia.orgbeilstein-journals.org

Synthesis of Pyrazoles: The reaction of this compound with hydrazine (B178648) or its derivatives is a common route to pyrazole (B372694) heterocycles. google.com In a typical synthesis, one of the nitrogen atoms of hydrazine attacks a cyano group, initiating a cyclization cascade that results in the formation of a 5-amino-4-cyanopyrazole derivative. This transformation is a key step in the synthesis of more complex molecules, including the drug Riociguat. google.com

Synthesis of Thiadiazoles and Other Heterocycles: The versatile reactivity of this compound also allows for the synthesis of sulfur-containing heterocycles. Reactions with sulfur reagents like thiosemicarbazide (B42300) can lead to the formation of thiadiazole rings through cyclization. researchgate.net The general strategy involves the reaction of the dinitrile moiety to build the heterocyclic core. These synthetic routes are valuable for creating novel compounds with potential biological activity. organic-chemistry.orglibretexts.org

ReagentResulting HeterocycleKey Reaction Type
MalononitrilePyridazineCyclocondensation
Hydrazine HydratePyrazoleCyclization
ThiosemicarbazideThiadiazoleCyclization

Advanced Mechanistic Investigations

To fully understand and optimize the reactions of this compound, researchers have undertaken more advanced studies to probe the reaction mechanisms, including the identification of short-lived intermediates and the kinetic analysis of reaction steps.

Identification and Isolation of Transient Intermediates

The elucidation of reaction mechanisms often hinges on the detection or isolation of transient intermediates. In the reactions of this compound and related compounds, several types of intermediates have been identified.

During its synthesis via the azo coupling of a diazonium salt with malononitrile, the diazonium salt itself is a key, albeit unstable, intermediate that must be used immediately. In Knoevenagel condensations, the initial aldol-type adduct, 2-(hydroxy(aryl)methyl)malononitrile, is a crucial intermediate. While it typically dehydrates rapidly, studies on related systems have successfully isolated and characterized this intermediate, providing direct evidence for the reaction pathway. rsc.org

In cyclization reactions, the mechanism often involves several transient species. For example, in copper-catalyzed cyclizations leading to fused heterocycles, proposed mechanisms involve the formation of imine and enamine intermediates prior to the final ring-closing step. beilstein-journals.org Similarly, the synthesis of pyrazolo[4,3-d]pyrimidines from this compound proceeds through amidine intermediates. These intermediates, though often not isolated, are inferred from the final product structures and by analogy to well-established mechanisms.

Kinetic Studies and Rate-Determining Step Analysis

Kinetic studies are essential for understanding the factors that control the speed of a reaction and for identifying the rate-determining step (RDS), which is the slowest step in a multi-step mechanism. github.iolibretexts.org For a reaction to be synthetically useful, the rate of the desired transformation must be optimized.

In multi-step reactions like the Knoevenagel condensation or cyclization reactions involving this compound, any of the elementary steps could be rate-limiting. For the Knoevenagel condensation, the initial nucleophilic attack of the carbanion on the carbonyl group is often the rate-determining step. saskoer.ca However, the specific RDS can depend on the reactants, catalyst, and conditions. Kinetic analysis, often performed using techniques like HPLC or NMR spectroscopy, can determine the reaction order with respect to each reactant and catalyst, providing insight into the composition of the transition state of the RDS. researchgate.netwhiterose.ac.uk

Isotope Effects in Reaction Pathways

The kinetic isotope effect (KIE) is a powerful tool for determining reaction mechanisms by observing the change in reaction rate upon isotopic substitution. libretexts.org This effect arises from the mass difference between isotopes, which influences the vibrational frequencies of chemical bonds; heavier isotopes have lower zero-point energies and thus require more energy to break bonds, often leading to slower reaction rates. wikipedia.org The magnitude of the KIE can indicate whether a particular bond is broken or formed in the rate-determining step of a reaction. libretexts.org

While specific KIE studies on this compound are not extensively documented in the literature, the principles can be applied to its potential reactions. For instance, in reactions involving C-H bond activation on the phenyl ring, substituting hydrogen (¹H) with deuterium (B1214612) (²H) would be expected to produce a significant primary KIE if this bond cleavage occurs in the slowest step.

Table 1: Hypothetical Kinetic Isotope Effect (KIE) in a Reaction of this compound

Reaction TypeIsotopic Substitution SiteExpected kH/kDInterpretation
Electrophilic Aromatic SubstitutionPhenyl C-H bond> 2C-H bond breaking is part of the rate-determining step.
Cyclization involving phenyl ringPhenyl C-H bond~ 1C-H bond breaking is not involved in the rate-determining step.
Reaction at the malononitrile CH groupMalononitrile C-H bond> 2Deprotonation or reaction at the malononitrile carbon is rate-limiting.

This table outlines the expected outcomes for a deuterium labeling experiment on this compound. A measured ratio of the rate constants for the light (kH) and heavy (kD) isotopes significantly greater than 1 points to the cleavage of that C-H bond in the transition state of the rate-limiting step. wikipedia.orgebsco.com Conversely, a value close to 1 suggests the bond to the isotopic label is not broken during this phase of the reaction. libretexts.org

Crossover Experiments for Intermolecular vs. Intramolecular Differentiation

Crossover experiments are designed to distinguish between intramolecular (occurring within a single molecule) and intermolecular (occurring between two or more molecules) reaction pathways. wikipedia.org The experiment involves reacting a mixture of two similar, but isotopically labeled, reactants. If the products contain components from both initial reactants (crossover products), the mechanism is intermolecular. If each product corresponds to only one of the initial reactants (non-crossover products), the mechanism is intramolecular. wikipedia.orgslideshare.net

For this compound, a crossover experiment could elucidate the mechanism of a rearrangement or a condensation reaction. Consider a hypothetical thermal rearrangement. The experiment would involve synthesizing a labeled version, such as this compound with the phenyl group fully deuterated (d5-benzeneazomalononitrile), and mixing it with an unlabeled sample.

Experimental Design:

Reactant A: this compound (unlabeled)

Reactant B: d5-Benzeneazomalononitrile (labeled)

Reaction: A 1:1 mixture of A and B is subjected to the reaction conditions.

Analysis: The product mixture is analyzed, typically by mass spectrometry, to identify the isotopic distribution.

Table 2: Interpretation of a Hypothetical Crossover Experiment

Product(s) ObservedInterpretationMechanism
Only unlabeled product and d5-labeled product are formed.No exchange of fragments between molecules.Intramolecular
Unlabeled, d5-labeled, and partially deuterated "crossover" products are formed.Fragments (e.g., phenyl or azomalononitrile moieties) are exchanged between molecules.Intermolecular

The detection of crossover products would provide conclusive evidence that the reacting species separate and recombine during the reaction, a hallmark of an intermolecular process. The absence of such products strongly supports a pathway where the transformation occurs within a single molecule. wikipedia.org

Spectroscopic Probing of Reaction Intermediates (e.g., Mass Spectrometry, In-situ NMR, IR)

Identifying short-lived reaction intermediates is essential for a complete mechanistic picture. york.ac.uk Modern spectroscopic techniques, particularly when used in-situ (in the reaction mixture as it happens), can capture a snapshot of these transient species. numberanalytics.commt.com

Mass Spectrometry (MS) Electrospray ionization mass spectrometry (ESI-MS) is exceptionally useful for detecting charged intermediates in solution, even at very low concentrations. uvic.ca During a reaction of this compound, such as an acid-catalyzed cyclization, ESI-MS could identify key cationic species. The mass-to-charge ratio (m/z) provides direct evidence for the composition of these intermediates. wikipedia.orgmicrotrac.com

In-situ Nuclear Magnetic Resonance (NMR) In-situ NMR spectroscopy allows for the real-time monitoring of a reaction from within the NMR tube, providing structural information on all species present. wiley.comosf.io For a reaction involving this compound, one could observe the disappearance of its characteristic ¹H NMR signals (e.g., aromatic protons at δ 7.2–8.0 ppm) and the simultaneous appearance of new peaks corresponding to intermediates and products. This technique is powerful for tracking reaction progress and identifying the structure of transient species that accumulate to detectable concentrations. researchgate.netresearchgate.net

In-situ Infrared (IR) Spectroscopy In-situ Fourier-transform infrared (FTIR) spectroscopy monitors changes in functional groups during a reaction. nih.govmdpi.com Using an attenuated total reflection (ATR) probe immersed in the reaction vessel, one can track vibrations of specific bonds in real-time. mt.comresearchgate.net For this compound, key vibrational bands include the nitrile stretch (~2200 cm⁻¹) and the azo N=N stretch (~1450–1550 cm⁻¹). A change in the position or intensity of these peaks would signal the involvement of these functional groups in the formation of an intermediate. ccspublishing.org.cn

Table 3: Spectroscopic Techniques for Probing Hypothetical Reaction Intermediates of this compound

TechniqueInformation ProvidedHypothetical IntermediateExpected Observation
Mass Spectrometry Mass-to-charge ratio of charged species. wikipedia.orgProtonated this compoundDetection of an ion with m/z corresponding to [M+H]⁺.
In-situ NMR Real-time structural information and quantification. wiley.comCyclized intermediateAppearance of new aliphatic or altered aromatic proton signals.
In-situ IR Real-time changes in functional groups. nih.govIntermediate with altered nitrile groupShift or disappearance of the -C≡N stretching frequency (~2200 cm⁻¹).

By combining these advanced analytical methods, a comprehensive and detailed mechanism for the reactions of this compound can be constructed, enabling precise control over its chemical transformations.

Derivatization and Structural Modification of Benzeneazomalononitrile

Synthesis of Substituted Benzeneazomalononitrile Derivatives

The synthesis of derivatives from this compound can be broadly categorized into reactions that modify the phenyl ring and those that involve the active methylene (B1212753) and cyano groups, often leading to complex heterocyclic systems. The foundational method for creating the core structure involves the azo coupling of a diazonium salt with malononitrile (B47326). Modifications typically start from substituted anilines to create substituted this compound or by reacting the parent compound further.

Key synthetic pathways for derivatization include:

Substitution Reactions : The phenyl group can be substituted prior to the diazotization and coupling reaction. By starting with a substituted aniline (B41778), a wide variety of derivatives with different electronic and steric properties can be prepared. libretexts.orglibretexts.org

Condensation Reactions : The active methylene group in this compound is highly reactive and can participate in Knoevenagel condensation reactions with aldehydes and ketones. ajrconline.org This reaction is fundamental for extending the carbon skeleton and introducing new functional groups.

Cyclization Reactions : this compound is a key building block for the synthesis of various nitrogen-containing heterocyclic compounds. It can undergo cyclocondensation reactions with compounds containing active methylene groups to form pyridazine (B1198779) derivatives. uminho.pt For instance, reacting arylhydrazonomalononitriles (derivatives of this compound) with malononitrile can yield substituted pyridazines. uminho.pt These reactions are often refluxed for several hours in a solvent like ethanol (B145695) or a DMF mixture. uminho.pt

Below is a table summarizing common synthetic routes for producing derivatives.

Table 1: Synthetic Routes for this compound Derivatives

Reaction Type Key Reagents Resulting Derivative Class Reference
Azo Coupling Substituted anilines, Sodium nitrite (B80452), HCl, Malononitrile Substituted Benzeneazomalononitriles
Knoevenagel Condensation Aldehydes, Ketones Substituted Olefins ajrconline.org
Cyclocondensation Malononitrile, 2-amino-1,1,3-tricyanopropene Pyridazines, Pyridopyridazines uminho.pt

Structure-Activity Relationship (SAR) Studies of Derivatives

Structure-Activity Relationship (SAR) studies are essential for understanding how the chemical structure of a molecule correlates with its biological or chemical activity. For this compound derivatives, SAR studies aim to identify which structural modifications lead to enhanced potency or selectivity for a particular target. nih.govrsc.org

Research has shown that specific structural changes to the this compound scaffold can significantly impact its biological efficacy. For example, in a study investigating the antifungal properties of its derivatives, modifications to the compound's structure were found to enhance its activity against clinical isolates of Candida albicans and Aspergillus fumigatus. This highlights the direct link between the molecular structure and its antifungal potential.

Electronic Effects : The introduction of electron-donating groups (e.g., -OCH₃, -NH₂) or electron-withdrawing groups (e.g., -NO₂, -Cl) on the phenyl ring can alter the electron density across the molecule, affecting its ability to interact with biological targets. nih.gov

Steric Effects : The size and shape of the substituents can influence how the molecule fits into a receptor's binding site.

Lipophilicity : Modifying the structure to be more or less oil-soluble can affect its ability to cross cell membranes, a crucial factor for bioavailability. mdpi.com

A hypothetical SAR study based on common findings in medicinal chemistry might yield the following observations for a series of derivatives.

Table 2: Illustrative SAR Findings for this compound Derivatives

Substituent on Phenyl Ring Position Observed Activity Change Plausible Reason Reference
-Cl (Chloro) para (4-) Increased antifungal activity Enhances lipophilicity and electronic interaction
-OCH₃ (Methoxy) para (4-) Moderate increase in activity Electron-donating group alters target binding affinity nih.gov

These studies are critical for rationally designing more potent and selective compounds for applications in medicine and agriculture. mdpi.commdpi.com

Functionalization Strategies for Enhanced Chemical Utility

Functionalization refers to the strategic chemical modification of a compound to enhance its utility as a building block in more complex syntheses or to imbue it with specific properties. mdpi.comnih.gov this compound is highly valued as a precursor because its structure can be readily functionalized.

The primary strategies for enhancing its chemical utility involve leveraging its reactive sites:

Precursor for Heterocycles : The most significant application is its use as a synthon for nitrogen-containing heterocycles like pyridazines, pyridazinones, and carbazoles. uminho.ptmdpi.com The reaction of the active methylene group with other reagents allows for the construction of these ring systems, which are prevalent in pharmaceuticals.

Knoevenagel Condensation : The active methylene group readily undergoes Knoevenagel condensation with various carbonyl compounds. ajrconline.org This reaction is a powerful tool for carbon-carbon bond formation, transforming the this compound into more complex olefinic structures that can be used in further synthetic steps. nih.gov

Click Chemistry : Modern functionalization strategies like click chemistry, which involves fast and high-yield reactions, could potentially be applied. researchgate.net For instance, introducing an azide (B81097) or alkyne group onto the benzene (B151609) ring would allow for facile coupling with other molecules, broadening its synthetic applications.

The functionalization of this compound enhances its role as a versatile intermediate in the synthesis of a wide array of valuable organic compounds.

Table 3: Functionalization Reactions and Their Utility

Functionalization Reaction Reacting Partner Resulting Structure/Utility Reference
Cyclization Hydrazine (B178648) or substituted hydrazines Formation of pyridazinone core structures nih.govresearchgate.net
Condensation/Cyclization Active methylene compounds (e.g., malononitrile) Synthesis of highly functionalized pyridazines uminho.pt
Nucleophilic Substitution Amines, thiols (on a pre-functionalized ring) Introduction of new functional groups for further modification

Advanced Spectroscopic Characterization Techniques for Benzeneazomalononitrile

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool for determining the structure of organic compounds. sigmaaldrich.comlibretexts.org It operates on the principle that atomic nuclei with a non-zero spin, when placed in a strong magnetic field, absorb and re-emit electromagnetic radiation at specific frequencies. wikipedia.orgebsco.com This provides information about the chemical environment of the nuclei, allowing for the deduction of molecular structure. sigmaaldrich.comnumberanalytics.com

For benzeneazomalononitrile, ¹H and ¹³C NMR spectroscopy are particularly informative.

¹H NMR: The proton NMR spectrum of this compound is expected to show signals corresponding to the aromatic protons of the phenyl group. These signals typically appear in the downfield region of the spectrum, generally between δ 7.2 and 8.2 ppm, due to the deshielding effect of the aromatic ring currents. The specific splitting patterns of these signals can provide information about the substitution pattern on the benzene (B151609) ring.

¹³C NMR: The carbon-13 NMR spectrum provides information about the carbon framework of the molecule. Key signals would include those for the carbon atoms of the benzene ring and the nitrile carbons. The nitrile carbons are characteristically found in the δ 115–120 ppm range. The carbons of the phenyl group would also produce a series of signals in the aromatic region of the spectrum.

Advanced two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be employed for more detailed structural assignment. numberanalytics.com COSY experiments would reveal proton-proton coupling networks within the phenyl ring, while HSQC would correlate the proton signals with their directly attached carbon atoms, confirming the assignments made from the one-dimensional spectra. numberanalytics.com

Table 1: Predicted NMR Data for this compound

Nucleus Predicted Chemical Shift (ppm) Notes
¹H 7.2 - 8.2 Aromatic protons on the phenyl group. The exact shifts and multiplicities depend on the solvent and specific electronic environment.
¹³C 115 - 120 Nitrile carbons (-C≡N).
Aromatic region Carbons of the phenyl group.

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is a technique used to identify functional groups within a molecule by measuring the absorption of infrared radiation. wikipedia.orgsavemyexams.com Covalent bonds in molecules are not static; they vibrate at specific frequencies corresponding to stretching and bending motions. pressbooks.pub When the frequency of the IR radiation matches the natural vibrational frequency of a bond, absorption occurs, which is recorded by the spectrometer. pressbooks.pub

The IR spectrum of this compound displays characteristic absorption bands that confirm the presence of its key functional groups: the nitrile (-C≡N) and the azo (-N=N-) groups.

Nitrile (–C≡N) Stretch: A sharp and intense absorption band is expected in the region of 2260-2220 cm⁻¹. copbela.org For this compound specifically, this peak is observed around 2220 cm⁻¹. This absorption is due to the stretching vibration of the carbon-nitrogen triple bond.

Azo (–N=N–) Stretch: The azo group typically shows an absorption band in the range of 1600-1450 cm⁻¹. For this compound, a peak around 1600 cm⁻¹ is attributed to the N=N stretching vibration.

Aromatic C-H and C=C Stretches: The presence of the benzene ring will also give rise to several characteristic absorptions. Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹, while aromatic C=C stretching vibrations appear in the 1600-1450 cm⁻¹ region.

The region below 1500 cm⁻¹, known as the fingerprint region, contains a complex pattern of peaks that are unique to the molecule as a whole. savemyexams.com

Table 2: Characteristic IR Absorption Frequencies for this compound

Functional Group Vibrational Mode Characteristic Absorption (cm⁻¹)
Nitrile (-C≡N) Stretching ~2220
Azo (-N=N-) Stretching ~1600
Aromatic C-H Stretching >3000
Aromatic C=C Stretching 1600-1450

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the excitation of electrons from lower to higher energy orbitals. shu.ac.uktechnologynetworks.com This technique is particularly useful for studying compounds containing chromophores, which are parts of a molecule that absorb light. tanta.edu.eg

This compound contains an extended conjugated system, including the phenyl group, the azo linkage, and the malononitrile (B47326) moiety. This conjugation makes it a strong chromophore, absorbing light in the UV and visible regions of the electromagnetic spectrum. The absorption of light promotes electrons from bonding (π) or non-bonding (n) molecular orbitals to anti-bonding (π*) orbitals. shu.ac.uk

The UV-Vis spectrum of this compound is expected to show characteristic absorption bands:

π → π Transitions:* These high-energy transitions are associated with the conjugated π-system of the molecule and typically result in strong absorption bands.

n → π Transitions:* These lower-energy transitions involve the promotion of a non-bonding electron (from the nitrogen atoms of the azo group) to an anti-bonding π* orbital. These transitions are generally weaker than π → π* transitions. shu.ac.uk

The azo group acts as a significant chromophore, with azo compounds typically exhibiting absorption maxima (λmax) in the range of 400–500 nm. The position and intensity of these absorption bands can be influenced by the solvent polarity. uomustansiriyah.edu.iq In polar solvents, n → π* transitions often experience a hypsochromic (blue) shift, while π → π* transitions may show a bathochromic (red) shift. tanta.edu.eg

X-Ray Diffraction (XRD) for Crystallographic and Molecular Geometry Determination

X-ray diffraction (XRD) is a powerful non-destructive technique used to determine the three-dimensional arrangement of atoms within a crystalline solid. malvernpanalytical.comxos.com When a beam of X-rays strikes a crystal, the atoms scatter the X-rays, and the constructive interference of the scattered waves produces a diffraction pattern. xos.com This pattern is unique to the crystal structure of the material. forcetechnology.com

For this compound, single-crystal X-ray diffraction can provide precise information about its molecular geometry, including bond lengths, bond angles, and torsional angles. Crystallographic data have revealed that the azo group (-N=N-) in this compound is essentially planar.

Key structural parameters that can be determined from XRD analysis include:

N=N bond length: This is a critical parameter for characterizing the azo linkage. In this compound, the N=N bond length is approximately 1.25 Å.

C-N bond lengths: The lengths of the bonds between the azo nitrogen atoms and the adjacent carbon atoms (one on the phenyl ring and one on the malononitrile group) can also be determined. The C-N bond length is reported to be around 1.47 Å.

Powder X-ray diffraction (PXRD) can be used to analyze polycrystalline samples, providing information about the phase composition and crystal structure of the bulk material. malvernpanalytical.com

Table 3: Selected Crystallographic Data for this compound

Parameter Value (Å) Reference
N=N Bond Length 1.25
C-N Bond Length 1.47

Specialized Spectroscopic Methods

Magnetic circular dichroism (MCD) is a spectroscopic technique that measures the difference in absorption of left and right circularly polarized light in the presence of a magnetic field parallel to the direction of light propagation. wikipedia.org MCD is particularly useful for probing the electronic structure of molecules, especially those with degenerate or near-degenerate electronic states. wikipedia.orgnih.gov It can reveal electronic transitions that are weak or hidden in conventional absorption spectra. wikipedia.org

For a molecule like this compound, MCD could provide deeper insights into the nature of the electronic transitions observed in the UV-Vis spectrum. By analyzing the signs and shapes of the MCD signals, it is possible to gain information about the symmetry and magnetic properties of the ground and excited electronic states involved in the π → π* and n → π* transitions. sci-hub.se This technique is especially powerful for studying paramagnetic species, but can also provide valuable information for diamagnetic molecules. wikipedia.org

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons. wikipedia.org It is analogous to NMR, but it probes the transitions of electron spins in a magnetic field rather than nuclear spins. wikipedia.org EPR is a highly sensitive method for studying radicals and paramagnetic metal complexes. wikipedia.orgmeasurlabs.com

In its ground state, this compound is a diamagnetic molecule with no unpaired electrons, and therefore would not be expected to produce an EPR signal. However, EPR spectroscopy could be a valuable tool for studying radical intermediates that may be formed during chemical reactions involving this compound. For instance, if the molecule undergoes a reaction that generates a radical species, EPR could be used to detect and characterize this transient species, providing information about its structure and electronic environment through the analysis of g-factors and hyperfine coupling constants. libretexts.org

Photoluminescence Spectroscopy

Photoluminescence (PL) spectroscopy is a powerful non-destructive technique used to investigate the electronic structure and excited-state properties of molecules. renishaw.com The process involves the absorption of photons, which excites the molecule to a higher electronic state, followed by the emission of light as the molecule relaxes back to its ground state. renishaw.com The resulting PL spectrum, a plot of emission intensity versus wavelength, provides valuable information on the electronic transitions within the molecule. renishaw.commdpi.com

While specific photoluminescence studies on this compound are not extensively documented in the reviewed literature, the analysis of related functionalized compounds allows for an informed discussion of its potential emissive properties. The photophysical characteristics of organic molecules are highly dependent on their structural components. For instance, the introduction of functional groups can significantly alter the absorption and emission spectra. rsc.orgresearchgate.net

In related systems, such as azo-functionalized ruthenium alkynyl complexes, the position of the azo group influences the electronic properties and can lead to significant shifts in the absorption maxima. anu.edu.au Similarly, studies on various coumarin (B35378) derivatives demonstrate that the emission properties are sensitive to the molecular structure and environmental conditions. mdpi.com For example, the presence of different substituents on a core chromophore can tune the emission wavelength and quantum yield. researchgate.net

For this compound, the presence of the azo group (—N=N—) conjugated with the phenyl ring and the two nitrile groups (—C≡N) creates a unique electronic system. The π-conjugated system is expected to be the primary site of electronic excitation. The emission characteristics would likely be influenced by:

The nature of the solvent: Solvatochromism, a shift in the absorption or emission maximum with solvent polarity, is a common phenomenon in conjugated molecules.

Aggregation: In the solid state or in concentrated solutions, aggregation-induced emission (AIE) or aggregation-caused quenching (ACQ) could be observed, depending on the intermolecular interactions.

Substitution on the phenyl ring: Functionalization of the benzene ring would be expected to modulate the electronic properties and, consequently, the photoluminescence behavior. rsc.org

A hypothetical photoluminescence experiment on this compound would involve dissolving the compound in various solvents and measuring the emission spectra upon excitation at a wavelength corresponding to its main absorption band. The resulting data would provide insights into its potential as a fluorescent material.

Table 1: Hypothetical Photoluminescence Data for this compound in Different Solvents

SolventExcitation Wavelength (nm)Emission Maximum (nm)Quantum Yield (Φ)
Cyclohexane(Predicted from UV-Vis)(Hypothetical)(Hypothetical)
Dichloromethane(Predicted from UV-Vis)(Hypothetical)(Hypothetical)
Acetonitrile(Predicted from UV-Vis)(Hypothetical)(Hypothetical)
Methanol(Predicted from UV-Vis)(Hypothetical)(Hypothetical)

This table is illustrative and based on general principles of photoluminescence spectroscopy, as direct experimental data for this compound was not found in the reviewed literature.

X-ray Absorption Near Edge Structure (XANES)

X-ray Absorption Near Edge Structure (XANES), also known as Near Edge X-ray Absorption Fine Structure (NEXAFS), is a highly sensitive element-specific technique that provides detailed information about the local electronic structure, oxidation state, and bonding environment of a specific atom within a molecule. cornell.edukit.edu The technique involves exciting a core-level electron to unoccupied molecular orbitals, and the resulting absorption spectrum exhibits features characteristic of the atom's chemical environment. cornell.edukit.edu

For this compound (C₉H₅N₃), XANES spectra at the Carbon K-edge, Nitrogen K-edge, and potentially other relevant edges would offer a comprehensive picture of its electronic structure.

Expected Spectral Features:

Nitrogen K-edge: The nitrogen K-edge XANES spectrum would be particularly informative due to the presence of two distinct nitrogen environments: the azo group (—N=N—) and the nitrile groups (—C≡N). Theoretical and experimental studies on related compounds show that different nitrogen functional groups have distinct spectral signatures. researchgate.net Density functional theory (DFT) calculations on aminothiolate monolayers have shown that π* resonances associated with N=N (azo) and C≡N (nitrile) species can be identified in the N K-edge NEXAFS spectra. researchgate.net The azo group is expected to show a π* resonance corresponding to the N 1s → π* transition, while the nitrile groups will exhibit a characteristic sharp resonance for the C≡N π* system.

Carbon K-edge: The carbon K-edge spectrum would reveal information about the different carbon atoms in the molecule, namely the aromatic carbons of the phenyl ring and the carbons of the malononitrile group. It is possible to quantify the concentration of different functional groups, such as aromatic and nitrile groups, by deconvoluting the C K-edge XANES spectrum. acs.org The spectrum would be characterized by π* resonances from the unoccupied π orbitals of the benzene ring and the C≡N bonds, and σ* resonances at higher energies corresponding to transitions to unoccupied σ orbitals.

Table 2: Predicted XANES Resonances for this compound

EdgeTransitionPredicted Resonance Energy (eV)Associated Functional Group
Nitrogen K-edgeN 1s → π~399-401Azo (—N=N—) & Nitrile (—C≡N)
Nitrogen K-edgeN 1s → σHigher energiesAzo (—N=N—) & Nitrile (—C≡N)
Carbon K-edgeC 1s → π~285Phenyl Ring & Nitrile (—C≡N)
Carbon K-edgeC 1s → σHigher energiesAll C-C and C-H bonds

Note: The predicted resonance energies are approximate and based on literature values for similar functional groups. researchgate.netacs.org A dedicated experimental and theoretical study would be required for precise assignments.

The analysis of XANES spectra, often in conjunction with theoretical calculations like time-dependent density functional theory (TD-DFT), can provide a detailed understanding of the unoccupied molecular orbitals and the nature of chemical bonding in this compound. rsc.org

Conformer-Specific Vibrational Spectroscopy

Vibrational spectroscopy, particularly infrared (IR) spectroscopy, is a fundamental tool for identifying functional groups and elucidating the structure of molecules. pressbooks.pub The absorption of infrared radiation corresponds to the excitation of specific vibrational modes within a molecule, such as stretching and bending of bonds. hpst.czuomustansiriyah.edu.iq When a molecule can exist in multiple stable conformations (conformers or rotational isomers), conformer-specific vibrational spectroscopy can be employed to identify and characterize each individual conformer present in a sample. rsc.org

This compound, due to the rotation around the single bonds (e.g., the C—N bond connecting the phenyl ring to the azo group, and the C—C bond in the malononitrile fragment), can potentially exist in different conformations. These conformers, while having the same chemical formula and connectivity, would differ in their three-dimensional arrangement and, consequently, in their potential energy and vibrational spectra. memphis.edu

The technique of conformer-specific vibrational spectroscopy often involves supersonic expansion to cool the molecules to very low rotational and vibrational temperatures. rsc.org This cooling process can "freeze" the molecules into their distinct, stable conformations, reducing spectral congestion and allowing for the measurement of the vibrational spectrum of each conformer individually. rsc.org Techniques like IR-resonant vacuum ultraviolet mass-analyzed threshold ionization (VUV-MATI) spectroscopy have been successfully used to obtain identifiable vibrational spectra of individual conformers in both neutral and cationic states. rsc.org

Application to this compound:

A conformer-specific study of this compound would likely involve the following steps:

Computational Modeling: Quantum chemical calculations (e.g., using DFT or MP2 methods) would be performed to predict the possible stable conformers, their relative energies, and their theoretical vibrational spectra. memphis.edu This would provide a guide for the experimental search.

Supersonic Expansion: The compound would be vaporized and expanded through a nozzle into a vacuum chamber, leading to significant cooling and the isolation of individual molecules in their lowest energy states.

Spectroscopic Measurement: A technique like IR-UV double resonance spectroscopy or VUV-MATI would be used to measure the vibrational spectrum of each conformer. rsc.org By tuning the frequency of an IR laser, specific conformers can be selectively excited, and this excitation can be detected by a subsequent UV or VUV laser pulse.

Table 3: Key Vibrational Modes Sensitive to Conformation in this compound

Vibrational ModeTypical Frequency Range (cm⁻¹)Expected Sensitivity to Conformation
C≡N Stretch2260–2100Low to moderate
N=N Stretch1630–1575High
C-N Stretch1335–1250High
Phenyl Ring Modes1600–1400Moderate
C-C-N Bending< 600High

This table is based on general principles of IR spectroscopy and the expected structural features of this compound. pressbooks.pubhpst.cz

By comparing the experimentally measured conformer-specific spectra with the computationally predicted spectra, a definitive assignment of the observed conformers and their relative populations can be achieved. rsc.org This provides a detailed understanding of the conformational landscape of this compound in the gas phase.

Computational Chemistry Approaches to Benzeneazomalononitrile

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has emerged as a powerful computational tool for investigating the electronic structure and properties of molecules like benzeneazomalononitrile. wikipedia.orgarxiv.org This method, grounded in the Hohenberg-Kohn theorems, utilizes the electron density to determine the ground-state energy of a system, offering a balance between computational cost and accuracy. nih.gov DFT calculations have been instrumental in providing insights into various aspects of this compound's behavior.

Geometry Optimization and Electronic Structure Calculations

A fundamental application of DFT is the optimization of molecular geometry to find the most stable arrangement of atoms, which corresponds to a minimum on the potential energy surface. cp2k.orgarxiv.orgcrystalsolutions.eu For this compound, DFT calculations, often employing hybrid functionals like B3LYP, are used to determine bond lengths, bond angles, and dihedral angles. mdpi.commst.edu These optimized geometries are crucial for subsequent calculations of other molecular properties.

The electronic structure of this compound, including the distribution of electrons and the nature of chemical bonds, has also been investigated using DFT. unipa.it These calculations provide a detailed picture of the electron density distribution within the molecule, which is essential for understanding its reactivity and spectroscopic properties.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgimperial.ac.uk DFT calculations are widely used to determine the energies and shapes of these frontier orbitals for this compound.

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is a critical parameter that provides insights into the molecule's kinetic stability and chemical reactivity. mdpi.com A smaller gap generally suggests higher reactivity. For large systems, the delocalized nature of canonical molecular orbitals can sometimes make it difficult to pinpoint the locality of chemical reactivity, leading to the development of concepts like frontier molecular orbitalets (FMOLs) to better describe the reactive regions. nih.gov The analysis of FMOs helps in predicting how this compound will interact with other molecules and in understanding its role in chemical reactions. wuxibiology.comrsc.org

Table 1: Frontier Molecular Orbital Energies of this compound (Illustrative Data)
OrbitalEnergy (eV)
HOMO-6.85
LUMO-2.43
HOMO-LUMO Gap4.42

Prediction of Thermochemical Parameters and Reactivity Descriptors

DFT calculations can predict various thermochemical parameters, such as enthalpy, entropy, and Gibbs free energy, which are crucial for understanding the thermodynamics of reactions involving this compound. ethz.ch Furthermore, DFT is used to calculate a range of global and local reactivity descriptors. chemrxiv.org These descriptors, derived from the principles of conceptual DFT, provide quantitative measures of a molecule's reactivity. nih.gov

Table 2: Calculated Thermochemical Parameters and Reactivity Descriptors for this compound (Illustrative Data)
ParameterValue
Enthalpy (H)-758.3 Hartree
Gibbs Free Energy (G)-758.4 Hartree
Chemical Potential (μ)-4.64 eV
Hardness (η)2.21 eV
Global Electrophilicity Index (ω)4.87 eV

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites. uni-muenchen.delibretexts.org The MEP map illustrates the electrostatic potential on the surface of the molecule, with different colors representing regions of varying electron density. wolfram.comresearchgate.net

For this compound, the MEP map can identify electron-rich regions (typically colored red or yellow), which are susceptible to electrophilic attack, and electron-deficient regions (colored blue), which are prone to nucleophilic attack. mdpi.commdpi.com This visual representation of the molecule's electrostatic landscape provides significant insights into its intermolecular interactions and chemical reactivity. mdpi.com

Elucidation of Reaction Mechanisms and Transition States via DFT

DFT calculations are extensively used to explore the mechanisms of chemical reactions by mapping out the potential energy surface. mdpi.com This involves locating the transition state, which is the highest energy point along the reaction coordinate and represents the energy barrier that must be overcome for the reaction to proceed. hi.isresearchgate.netfossee.in

By calculating the energies of reactants, products, and transition states, DFT can determine the activation energy of a reaction, providing crucial information about its kinetics. nih.govfossee.in For reactions involving this compound, DFT studies can help to elucidate the step-by-step mechanism, identify key intermediates, and understand the factors that control the reaction's outcome.

Hartree-Fock (HF) Methodologies

The Hartree-Fock (HF) method is another fundamental ab initio quantum chemistry method used to approximate the wavefunction and energy of a many-electron system. wikipedia.orgusp.brgatech.edu It is a self-consistent field (SCF) method that treats each electron as moving in the average field created by all other electrons. gatech.eduaps.org

While DFT has become more popular due to its better inclusion of electron correlation effects at a similar computational cost, the HF method remains important. wikipedia.org It often serves as a starting point for more advanced and accurate computational methods. gatech.edu For this compound, HF calculations can provide a baseline understanding of its electronic structure and properties. loni.org Comparing the results from HF and DFT can offer insights into the importance of electron correlation for a particular property of the molecule. However, it is important to recognize the limitations of the HF method, particularly its neglect of electron correlation, which can sometimes lead to less accurate predictions compared to DFT. stackexchange.com

Molecular Dynamics (MD) Simulations for Dynamic Behavior

Molecular dynamics (MD) simulations are powerful computational methods used to study the physical movements of atoms and molecules over time. acs.org By solving Newton's equations of motion, MD simulations provide a detailed view of the dynamic evolution of a molecular system, offering insights into conformational changes, solvent effects, and other time-dependent phenomena that are often difficult to capture experimentally. acs.orgnih.gov While specific MD simulation studies exclusively focused on this compound are not extensively documented in publicly available literature, the principles of MD can be applied to understand its expected dynamic behavior, primarily by drawing parallels with the well-studied photoisomerization of azobenzene (B91143) and its derivatives. rsc.orgaip.org

The defining dynamic characteristic of molecules containing an azo (-N=N-) group, such as this compound, is their ability to undergo reversible cis-trans photoisomerization. This process, where the molecule switches between a planar trans isomer and a bent cis isomer upon light irradiation, is the basis for their application in molecular switches and photoresponsive materials. MD simulations, particularly those that incorporate quantum mechanics (QM/MM), are exceptionally well-suited to investigate the atomistic details of this isomerization process. rsc.orgarxiv.orgnih.gov

A computational investigation into the dynamic behavior of this compound would typically involve the following:

Conformational Analysis: Before running dynamic simulations, a thorough conformational analysis using methods like Density Functional Theory (DFT) is necessary to identify the stable ground-state geometries of the cis and trans isomers and to determine their relative energies. nih.govresearchgate.net This provides the starting points for the dynamic simulations.

Photoisomerization Pathway: The mechanism of photoisomerization can proceed through either a rotation around the N=N double bond or an inversion at one of the nitrogen atoms. researchgate.net Ab initio molecular dynamics (AIMD) or QM/MM surface hopping simulations can elucidate the preferred pathway. rsc.orgaip.org These methods model the molecule's behavior in the electronically excited state following light absorption, tracking the trajectory as it transitions from the trans to the cis form (or vice versa) and relaxes back to the ground electronic state. aip.orgresearchgate.net For instance, studies on azobenzene have shown that the trans-to-cis isomerization often follows a torsional or rotational mechanism. rsc.org

Solvent and Environmental Effects: The surrounding environment can significantly influence the dynamics of isomerization. claudiozannoni.it MD simulations can explicitly include solvent molecules or model the molecule within a larger matrix, such as a polymer or a lipid membrane. rsc.orgmdpi.com This allows for the investigation of how interactions with the environment, such as steric hindrance or hydrogen bonding, affect the isomerization rate and quantum yield. rsc.org For example, simulations of azobenzene in a lipid membrane have revealed that strong interactions with the environment can slow the trans-to-cis isomerization process. rsc.org

Analysis of Dynamic Properties: From the MD trajectories, various dynamic properties can be calculated. These include the root-mean-square deviation (RMSD) to quantify conformational changes, root-mean-square fluctuation (RMSF) to identify flexible regions of the molecule, and the time evolution of key dihedral angles (like the C-N=N-C dihedral) to map the isomerization event. researchgate.net

The table below illustrates the kind of data that would be generated from computational studies to characterize the distinct conformations of this compound, which are central to its dynamic behavior.

Propertytrans-Benzeneazomalononitrile (Predicted)cis-Benzeneazomalononitrile (Predicted)
C-N=N-C Dihedral Angle ~180°~0°
Relative Energy More Stable (Lower Energy)Less Stable (Higher Energy)
Molecular Shape PlanarBent
Dipole Moment LowHigh

This table is illustrative and presents expected values based on the known properties of azobenzene derivatives. Precise values for this compound would need to be determined by specific DFT calculations.

Applications and Advanced Materials Science Involving Benzeneazomalononitrile

Precursor in Heterocyclic Organic Synthesis

The reactivity of benzeneazomalononitrile makes it an important starting material in the synthesis of a wide array of heterocyclic compounds. These nitrogen-containing ring systems are fundamental to medicinal chemistry and materials science.

Synthesis of Nitrogen-Containing π-Excessive Aromatic Heterocycles (Carbazoles, Indolocarbazoles, Carbolines)

This compound is utilized as a key precursor in the synthesis of nitrogen-containing π-excessive aromatic heterocycles, a class of compounds that includes carbazoles, indolocarbazoles, and carbolines. rsc.org These structures are prevalent in many natural products, pharmaceuticals, and organic materials. rsc.org The synthesis of these complex molecules often involves multi-step processes where the unique reactivity of this compound is harnessed to construct the desired heterocyclic framework. rsc.org

For instance, the synthesis of carbazole (B46965) derivatives can be achieved through benzannulation strategies, where a benzene (B151609) ring is fused onto an existing indole (B1671886) structure. rsc.orgresearchgate.net While various methods exist, the use of precursors derived from this compound can facilitate the formation of the tricyclic carbazole core. anu.edu.auchim.it Similarly, the synthesis of carboline isomers (α, β, γ, and δ) can be approached through strategies that may involve intermediates derived from or related to this compound. anu.edu.au

Table 1: Examples of Nitrogen-Containing π-Excessive Aromatic Heterocycles Synthesized Using this compound Precursors

HeterocycleStructural ClassSignificance
CarbazoleNitrogen-containing π-excessive aromatic heterocycleFound in natural products, organic materials, and medicinally active compounds. rsc.org
IndolocarbazoleNitrogen-containing π-excessive aromatic heterocycleCore structure in various alkaloids and compounds with biological activity. rsc.org
CarbolineNitrogen-containing π-excessive aromatic heterocyclePresent in many alkaloids and pharmacologically active molecules. rsc.organu.edu.au

Formation of Pyrazolo[4,3-d]pyrimidines and Other Fused Heterocycles

This compound serves as an intermediate in the synthesis of fused heterocyclic systems, notably pyrazolo[4,3-d]pyrimidines. These compounds are of significant interest due to their wide range of pharmacological activities, including their potential as kinase inhibitors for therapeutic applications. beilstein-journals.orgmdpi.com The synthesis often involves the condensation of a 5-aminopyrazole-4-carbonitrile derivative, which can be prepared from precursors related to this compound, with various reagents to form the fused pyrimidine (B1678525) ring. beilstein-journals.orgmdpi.com

A variety of synthetic strategies have been developed for the construction of pyrazolo[3,4-d]pyrimidines, including four-component one-pot reactions that demonstrate the efficiency of modern synthetic methodologies. beilstein-journals.org These methods often utilize readily available starting materials to build the complex heterocyclic scaffold. beilstein-journals.orgnih.gov

Utility in Pharmaceutical and Agrochemical Synthesis

The role of this compound as a precursor extends to the broader fields of pharmaceutical and agrochemical synthesis. buyersguidechem.comvandemark.com Heterocyclic compounds are a cornerstone of the pharmaceutical industry, with a vast number of drugs containing at least one heterocyclic ring. openmedicinalchemistryjournal.comijrpr.com Similarly, the agrochemical sector relies heavily on heterocyclic structures for the development of new pesticides and herbicides. ijrpr.comnih.gov

The ability to synthesize complex molecular architectures from relatively simple precursors like this compound is a key aspect of drug discovery and development. vandemark.comnih.gov The resulting heterocyclic compounds are often screened for a wide range of biological activities. openmedicinalchemistryjournal.comgsconlinepress.com

Applications in Analytical Chemistry Method Development

Beyond its synthetic utility, this compound also finds applications in the development and validation of analytical methods, which are crucial for ensuring the quality and consistency of pharmaceutical products.

Method Validation for Quality Control in Pharmaceutical Analysis

Analytical method validation is a critical process in the pharmaceutical industry to ensure that a method is suitable for its intended purpose. europa.eudemarcheiso17025.comparticle.dk This involves demonstrating that the analytical procedure is accurate, precise, specific, and robust. europa.euujpronline.com this compound can be used as a reference standard or an intermediate in the synthesis of impurities that are then used to validate analytical methods for quality control.

The validation process ensures the reliability of results for various analytical tests, including identification tests, quantitative tests for impurities, and assays for the active pharmaceutical ingredient. europa.euparticle.dk

Table 2: Key Parameters in Analytical Method Validation

ParameterDescription
Specificity The ability to assess unequivocally the analyte in the presence of components which may be expected to be present. europa.eu
Accuracy The closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found. demarcheiso17025.com
Precision The closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. demarcheiso17025.com
Robustness A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters. europa.eu

Biochemical and Medicinal Research Applications of this compound Derivatives

Derivatives of this compound have been investigated for their potential biochemical and medicinal properties. The introduction of the this compound moiety or related structures into other molecular scaffolds can lead to compounds with a range of biological activities.

Research into the derivatives of similar heterocyclic systems has shown promise in various therapeutic areas. For example, derivatives of indole, a related heterocyclic core, have been explored for a wide range of pharmacological activities, including antiviral and anticancer effects. pcbiochemres.comnih.gov Similarly, pyrimidine derivatives are a well-established class of compounds with significant medicinal impact. gsconlinepress.com The synthesis of novel derivatives and their subsequent biological evaluation is a continuous effort in medicinal chemistry. researchgate.netnih.govnih.gov

Antimicrobial Activity and Lead Compound Development

This compound and its derivatives have garnered interest for their potential antimicrobial properties, positioning them as subjects of research for the development of new therapeutic agents. Studies on various derivatives have indicated promising results against a range of bacterial strains. This has highlighted their potential as lead compounds in the pursuit of novel antibiotics. The investigation into heterocyclic compounds, a class to which derivatives of this compound belong, is a significant area of antimicrobial research. researchgate.net The modification of such compounds can lead to potent therapeutic agents. researchgate.net The search for new antimicrobial agents is driven by the increasing issue of microbial resistance to existing drugs. researchgate.netoatext.com

Research has explored the antimicrobial activities of various heterocyclic compounds, which provides a basis for understanding the potential of this compound derivatives. researchgate.net For instance, studies on thiadiazole derivatives, which are also heterocyclic, have shown antibacterial and antifungal activities. researchgate.net The evaluation of such compounds often involves determining their minimum inhibitory concentration (MIC) against various microorganisms. researchgate.netresearchgate.net Computational methods, such as molecular docking, are also employed to support experimental findings and to understand the interaction of these compounds with microbial targets. researchgate.net

The development of new antimicrobial drugs often involves identifying a "lead compound," which is a chemical structure that has some biological activity and can be modified to improve its properties. The promising results from some this compound derivatives suggest their suitability for such a role in drug discovery pipelines.

Studies on Biochemical Pathways (e.g., Brain Metabolism)

Research has suggested that this compound may have a role in brain metabolism, specifically in influencing variations in electrical potential. This is a critical area of study for understanding neurological functions. The brain is a highly metabolic organ, and its functions are intrinsically linked to various biochemical pathways. nih.gov

Astrocytes, a type of cell in the central nervous system, are crucial for maintaining metabolic homeostasis in the brain. frontiersin.org They are involved in the metabolism of glucose, amino acids, and lipids, all of which are vital for neuron functionality. frontiersin.org The glutamate/GABA-glutamine cycle is a key amino acid metabolic pathway in which astrocytes play a significant role by regulating neurotransmitter homeostasis. frontiersin.org

The brain's energy metabolism is primarily dependent on the continuous supply of oxygen and glucose. nih.gov Local energy metabolism in the brain is tightly coupled with local functional activity. nih.gov Disruptions in these metabolic pathways are implicated in various neurological disorders. frontiersin.org For instance, a shift towards anaerobic metabolism, indicated by an increased lactate-to-pyruvate ratio, signals a failure of energy-dependent processes and can lead to neuronal damage. mdpi.com The study of compounds that can influence these pathways, such as the potential effects of this compound on electrical potential, is therefore of significant interest in neuroscience.

Industrial and Materials Science Applications

Role as an Intermediate in Dyes and Pigments Production

This compound serves as an intermediate in the manufacturing of dyes and pigments. Its utility in this sector stems from its chromophoric properties. Organic dyes and pigments often share fundamental chemical structures, and intermediates like this compound are key building blocks. zero-emissions.at Aromatic amines, which are related to the synthesis of this compound, are extensively used as dye intermediates, particularly for azo dyes and pigments. zero-emissions.at

The production of organic dyes and pigments involves various chemical processes where intermediates are crucial. spectratech.biz These intermediates are used to create a wide range of colorants, including acid dyes and solvent dyes. spectratech.biz The synthesis of these colorants often relies on processes like diazotization and coupling, where compounds like this compound are formed and then further reacted to produce the final dye or pigment molecule.

The broader category of aromatic intermediates is fundamental to the production of not just dyes, but also a variety of other chemical products. pili.bio The demand for sustainable and bio-based alternatives is also influencing the production of these intermediates, with a shift towards using renewable raw materials. pili.bio

Investigations into Corrosion Inhibition Properties

Formulations containing this compound have been identified as effective in inhibiting corrosion on steel surfaces. Research has demonstrated significant corrosion resistance when steel is exposed to aggressive environments after treatment with such formulations, indicating its potential for industrial applications.

The mechanism of corrosion inhibition by organic compounds typically involves their adsorption onto the metal surface, forming a protective film. scielo.org.mxmdpi.com This film acts as a barrier, slowing down both the anodic (metal dissolution) and cathodic (e.g., hydrogen evolution) reactions that constitute the corrosion process. scielo.org.mxmdpi.com Organic inhibitors often contain heteroatoms like nitrogen, sulfur, and oxygen, which play a crucial role in the adsorption process. mdpi.com

Electrochemical studies, such as potentiodynamic polarization and electrochemical impedance spectroscopy (EIS), are commonly used to evaluate the effectiveness of corrosion inhibitors. scielo.org.mx Potentiodynamic polarization studies can reveal whether an inhibitor acts as an anodic, cathodic, or mixed-type inhibitor. scielo.org.mxscielo.org.co EIS measurements provide information about the charge transfer resistance, which is related to the corrosion rate; an increase in charge transfer resistance indicates effective inhibition. scielo.org.mx The adsorption of inhibitor molecules on the metal surface can often be described by adsorption isotherms, such as the Langmuir isotherm. scielo.org.mx

Function as an Anti-Aging Additive in Polymer Science (e.g., Vulcanized Natural Rubber)

This compound is utilized as an anti-aging additive in vulcanized natural rubber, contributing to its enhanced durability. Anti-aging additives, also known as antioxidants, are crucial in the rubber industry to protect materials from degradation caused by factors like heat, oxygen, and ozone. dergipark.org.trhewittglobal.com This degradation can lead to a loss of mechanical properties, such as tensile strength and elasticity. bibliotekanauki.pl

The effectiveness of an anti-aging additive is often evaluated by subjecting the rubber material to accelerated aging tests at elevated temperatures and then measuring the retention of its physical properties. dergipark.org.tr Various types of antioxidants are used in the rubber industry, with amine-based and phenolic-based compounds being common. dergipark.org.tr These additives work by scavenging free radicals and hydroperoxides that are formed during the oxidation process, thereby inhibiting or retarding the degradation of the polymer chains. dergipark.org.tr

Electrosynthesis and Catalytic Applications

The field of electrosynthesis, which uses electricity to drive chemical reactions, offers a sustainable and environmentally friendly approach to chemical production. oaepublish.com While direct electrosynthesis of this compound is not widely documented in the provided search results, the principles of electrosynthesis are relevant to the synthesis of its precursors and related compounds. Electrosynthesis can be categorized into direct and indirect electrolysis. oaepublish.com In direct electrolysis, the substrate is oxidized or reduced directly at the electrode, whereas indirect electrolysis involves a mediator or redox catalyst to transfer electrons. oaepublish.com

The modification of electrode surfaces is a key strategy for enhancing the selectivity and efficiency of electrochemical processes. oaepublish.com For example, functionalizing carbon-based electrodes can create active sites that facilitate the transformation of reactive intermediates. oaepublish.com

In the broader context of catalysis, which is the process of increasing the rate of a chemical reaction using a substance called a catalyst, there are numerous applications relevant to the synthesis of complex organic molecules. hidenanalytical.com Catalysts allow reactions to occur at a faster rate and under more favorable conditions. hidenanalytical.com Heterogeneous catalysis, where the reactants and catalyst are in different phases (e.g., a liquid-phase reaction on a solid catalyst), is a vast and important area. hidenanalytical.com Electrocatalysis, a subfield, involves the catalysis of electrochemical reactions at an electrode-electrolyte interface, where the electrode serves as both an electron donor/acceptor and a catalyst. hidenanalytical.com Asymmetric catalysis, which is crucial for producing stereochemically enriched compounds, has also been successfully applied in electrosynthesis. mdpi.com

Electrochemical Reduction in Organic Synthesis

Electrochemical reduction is a powerful technique in organic synthesis that utilizes electrons as a "reagent" to induce chemical transformations. This method offers a green and often more selective alternative to traditional chemical reducing agents. The fundamental process involves the transfer of electrons from a cathode to a substrate, generating a radical anion that can then undergo a variety of subsequent reactions, such as bond cleavage, cyclization, or dimerization.

The applicability of electrochemical reduction to a specific compound is dependent on its reduction potential. For an azo compound like this compound, the azo group (-N=N-) would be the likely site of initial electron transfer. The general mechanism for the electrochemical reduction of azo compounds typically proceeds through the following steps:

Initial Electron Transfer: The azo compound accepts an electron at the cathode surface to form a radical anion.

Protonation: In the presence of a proton source, the radical anion can be protonated.

Further Reduction and Cleavage: The protonated species can accept more electrons and protons, leading to the cleavage of the nitrogen-nitrogen double bond to form two primary amine groups.

While this is a general pathway for azo compounds, specific experimental conditions such as the solvent, electrolyte, electrode material, and applied potential can significantly influence the reaction pathway and the final products. Research on other arylazo compounds has demonstrated the feasibility of this transformation, but specific studies detailing the electrochemical reduction of this compound, including reaction conditions and product yields, are not currently reported in the available literature.

Table 1: General Parameters for Electrochemical Reduction of Azo Compounds

ParameterDescriptionTypical Conditions
Cathode Material The surface where reduction occurs.Lead (Pb), Mercury (Hg), Platinum (Pt), Carbon-based electrodes
Solvent Dissolves the substrate and electrolyte.Acetonitrile, Dimethylformamide (DMF), Alcohols, Water
Supporting Electrolyte Provides conductivity to the solution.Tetrabutylammonium salts, Lithium salts
Proton Source Donates protons for the reaction.Water, Alcohols, Acids
Applied Potential The driving force for the electron transfer.Varies depending on the substrate and conditions

Synergistic Photochemical and Dual Electrocatalytic Transformations

The combination of photochemistry and electrocatalysis in a dual catalytic system represents a cutting-edge approach in modern organic synthesis. This synergy allows for unique reaction pathways that are not accessible by either method alone. In such a system, a photocatalyst absorbs light to generate an excited state, which can then engage in an electron transfer process with a substrate. Simultaneously, an electrocatalyst can mediate a separate redox event, often regenerating one of the catalytic species or activating another component of the reaction.

For a molecule like this compound, a hypothetical synergistic photochemical and dual electrocatalytic transformation could involve the following:

Photochemical Activation: A photocatalyst, upon light absorption, could either oxidize or reduce the this compound molecule, or another reaction partner, to generate a reactive intermediate.

Electrocatalytic Cycle: An electrocatalyst could be used to regenerate the ground state of the photocatalyst or to facilitate a subsequent bond-forming or bond-breaking step involving the photochemically generated intermediate.

These dual catalytic systems have been successfully applied to a range of transformations, including cross-coupling reactions and functionalizations of C-H bonds. The key advantage is the ability to perform challenging reactions under mild conditions with high selectivity. However, the application of these sophisticated catalytic systems to this compound has not been specifically described in the scientific literature reviewed. The development of such a transformation would require careful selection of the photocatalyst, electrocatalyst, solvent, and reaction conditions to achieve the desired outcome.

Table 2: Components of a Hypothetical Synergistic Photochemical and Dual Electrocatalytic System

ComponentRoleExample
Photocatalyst Absorbs light and initiates electron transfer.Iridium or Ruthenium complexes, Organic dyes
Electrocatalyst Mediates a separate redox process.Nickel, Copper, or Cobalt complexes
Light Source Provides the energy for photochemical activation.LEDs (Visible Light)
Electrochemical Cell The apparatus where the reaction takes place.Divided or undivided cell with working, counter, and reference electrodes
Substrate(s) The starting material(s) for the transformation.This compound and a coupling partner

Environmental Fate and Ecotoxicological Considerations of Benzeneazomalononitrile

Transport and Transformation Processes in Environmental Compartments

The transport and transformation of Benzeneazomalononitrile in the environment are governed by its physical and chemical properties. tandfonline.com Key properties influencing its partitioning between air, water, soil, and sediment are its water solubility, vapor pressure, and octanol-water partition coefficient (Kow).

Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC9H6N4 chemicalbook.com
Molecular Weight170.17 g/mol chemicalbook.com
Physical StateSolid chemicalbook.com
ColorYellow chemicalbook.com
Melting Point>130°C (decomposes) chemicalbook.com
Boiling Point (Predicted)260.7 ± 30.0 °C chemicalbook.com
Density (Predicted)1.12 ± 0.1 g/cm³ chemicalbook.com
SolubilitySoluble in Chloroform, Dichloromethane, Ethyl Acetate, Methanol chemicalbook.com
Log Kow (Octanol-Water Partition Coefficient)2.7 nih.gov

Based on these properties, this compound is expected to have low volatility, limiting its transport in the atmosphere. Its solubility in organic solvents suggests a preference for partitioning into organic-rich phases in the environment, such as soil organic matter and sediments. tandfonline.com

Transformation processes for azo compounds in the environment can include:

Photodegradation: Azo compounds can be susceptible to degradation by sunlight, particularly in surface waters. The azo bond (-N=N-) can be cleaved under UV radiation, leading to the formation of various degradation products.

Hydrolysis: While many azo dyes are stable to hydrolysis under neutral pH conditions, this process can become more significant under acidic or alkaline conditions.

Sorption: Due to its moderate lipophilicity (Log Kow of 2.7), this compound is likely to adsorb to soil and sediment particles, which can reduce its mobility in the environment and its availability for biodegradation.

Mechanisms of Biodegradation and Environmental Persistence

The biodegradation of azo compounds is a critical process determining their environmental persistence. nih.govmdpi.comnih.gov The azo bond is generally resistant to aerobic biodegradation. slideshare.net

Anaerobic Biodegradation: Under anaerobic (oxygen-deficient) conditions, such as those found in sediments and some wastewater treatment systems, the primary mechanism of biodegradation for azo compounds is the reductive cleavage of the azo bond. mdpi.com This process is mediated by a variety of anaerobic and facultative anaerobic bacteria that possess azoreductase enzymes. nih.gov The reduction of the azo bond leads to the formation of aromatic amines, which may be more or less toxic than the parent compound. gsconlinepress.commdpi.com

Aerobic Biodegradation: The aromatic amines formed during anaerobic degradation may subsequently be degraded under aerobic conditions. mdpi.com Complete mineralization of azo dyes often requires a sequential anaerobic-aerobic treatment process. slideshare.net Some bacteria have been identified that can decolorize azo dyes under aerobic conditions, although this is less common. nih.gov

The persistence of this compound in the environment will depend on a variety of factors, including the presence of suitable microbial populations, oxygen levels, temperature, and pH. Given the general recalcitrance of the azo bond to aerobic degradation, the compound may persist in oxygenated environments. sustainability-directory.com

Bioaccumulation Potential Studies

Bioaccumulation is the process by which a chemical is taken up by an organism from the environment and accumulates in its tissues to a concentration higher than that in the surrounding medium. nih.gov The potential for a chemical to bioaccumulate is often estimated using its octanol-water partition coefficient (Log Kow). A higher Log Kow value generally indicates a greater potential for bioaccumulation.

The experimental octanol-water partition coefficient (XLogP3) for this compound is reported to be 2.7. nih.gov

Estimated Bioaccumulation Parameters for this compound

ParameterEstimated ValueInterpretation
Log Kow2.7Moderate potential for bioaccumulation

A Log Kow value of 2.7 suggests that this compound has a moderate potential to bioaccumulate in aquatic organisms. nih.gov Compounds with Log Kow values between 2 and 4 are generally considered to have some bioaccumulative potential, though it is not expected to be high. It is important to note that other factors, such as the rate of metabolism and elimination by the organism, also play a crucial role in determining the actual extent of bioaccumulation. nih.gov Without specific experimental data on the bioconcentration factor (BCF) for this compound, its precise bioaccumulation potential remains uncertain.

Advanced Environmental Fate Modeling Approaches

Environmental fate models are valuable tools for predicting the distribution and persistence of chemicals in the environment, especially when experimental data is limited. researchgate.netrsc.org

Material Flow Analysis (MFA) is a systematic assessment of the flows and stocks of materials within a defined system in space and time. For a chemical like this compound, an MFA could be used to track its lifecycle from production and use to its release into the environment and subsequent flows through different environmental compartments. This approach can help identify major sources of emission and quantify the amounts of the chemical entering various waste streams and environmental media. However, constructing a reliable MFA requires significant data on production volumes, usage patterns, and release rates, which are currently not available for this compound.

Multimedia Compartmental Models (MCMs) are mathematical models that describe the fate of a chemical in a simplified "unit world" consisting of several interconnected environmental compartments (e.g., air, water, soil, sediment). researchgate.net These models use the physicochemical properties of the chemical and the characteristics of the environment to predict its partitioning, transport, and degradation.

Spatially resolved models take into account the geographical variation in environmental characteristics and emission sources. defra.gov.ukwiley.com For instance, a surface water model could be used to predict the concentration of this compound in a specific river system, considering inputs from industrial or municipal discharges. These models can simulate the transport and transformation of the chemical as it moves downstream, providing more realistic predictions of local concentrations than non-spatial models. The development and application of such models for this compound would require detailed spatial data on emissions and the hydrogeography of the area of interest.

Assessment of this compound's Degradation Products and Their Environmental Impact Remains Uncharted

A comprehensive review of scientific literature and environmental databases reveals a significant knowledge gap regarding the degradation of this compound and the subsequent environmental impact of any potential breakdown products. At present, there is no available data to assess the environmental fate and ecotoxicological considerations of its degradants.

The transformation of chemical compounds in the environment through processes such as hydrolysis, photolysis, and biodegradation can lead to the formation of various degradation products. These products may exhibit different physicochemical properties and toxicological profiles compared to the parent compound, making their assessment a critical component of a thorough environmental risk evaluation.

However, in the case of this compound, research into its environmental persistence and degradation pathways has not been published. Safety Data Sheets (SDS) for the compound consistently state that there is "no data available" concerning its hazardous decomposition products. This lack of information extends to its ecotoxicological profile, with no studies identified that investigate the potential effects of its transformation products on aquatic or terrestrial organisms.

Scientific investigations into related benzonitrile compounds, such as certain herbicides, have detailed their degradation pathways and the environmental concerns associated with their metabolites. For instance, the hydrolysis of some benzonitrile herbicides is known to produce corresponding benzoic acids, and the toxicity of these byproducts has been a subject of study. However, due to the specific chemical structure of this compound, it is not scientifically sound to extrapolate these findings to predict its environmental behavior and the nature of its degradation products.

The absence of empirical data precludes the creation of data tables detailing research findings on the degradation of this compound. Without such studies, it is impossible to identify the chemical structures of its degradation products, their persistence in various environmental compartments (soil, water, air), their potential for bioaccumulation, or their toxicity to environmental organisms.

Therefore, the assessment of the environmental impact of this compound's degradation products cannot be performed at this time. This highlights a critical area for future research to ensure a complete understanding of the environmental profile of this chemical compound.

Laboratory Safety Protocols and Risk Management for Benzeneazomalononitrile Research

General Laboratory Safety Principles and Guidelines

Working with any chemical, including Benzeneazomalononitrile, necessitates a foundational understanding of general laboratory safety. All personnel must be aware of the location and operation of emergency equipment, including safety showers, eyewash stations, and fire extinguishers. okstate.edu It is crucial to know the emergency exit routes in case of an incident. okstate.edu

A core principle is to minimize all chemical exposures by avoiding skin and eye contact. okstate.edu It is prudent to assume that any chemical of unknown toxicity is highly toxic. okstate.edu Therefore, all work should be conducted in a manner that minimizes the creation and spread of aerosols. okstate.edu

Proper housekeeping is integral to safety. Work areas should be kept clean and uncluttered, and chemical containers should never be stored on the floor to prevent tripping hazards. mq.edu.au All chemical containers must be clearly and appropriately labeled; unlabeled chemicals should never be used. okstate.edu Containers should be kept closed when not in use. ucsd.edu

Personal hygiene practices are a critical barrier against chemical exposure. This includes washing hands thoroughly before leaving the laboratory and refraining from eating, drinking, smoking, or applying cosmetics in areas where hazardous chemicals are used. okstate.eduscisure.com Mouth suction for pipetting is strictly forbidden. scisure.com

Before commencing any new procedure, a thorough hazard assessment should be conducted to identify potential risks and establish appropriate safety precautions. okstate.edu It is also important to combine reagents in the correct order, such as adding acid to water, and to avoid adding solids to hot liquids to prevent uncontrolled reactions. okstate.edu

Personal Protective Equipment (PPE) Requirements for Handling

The use of appropriate Personal Protective Equipment (PPE) is mandatory when handling this compound to provide a barrier against potential exposure. washington.edu The selection of PPE is informed by a thorough hazard assessment of the specific tasks being performed. britsafe.org

The following table outlines the minimum PPE requirements for handling this compound:

PPE CategoryItemSpecifications and Use
Eye and Face Protection Safety Goggles or GlassesMust be worn at all times in any area where chemicals are used or stored to protect against splashes or particulates. okstate.edufalseguridad.com
Face ShieldShould be used in conjunction with safety goggles when there is a significant risk of splashes. epcc.edu
Hand Protection Chemical-resistant GlovesThe specific type of glove material (e.g., nitrile, neoprene) should be selected based on its resistance to this compound. falseguridad.com Gloves should be inspected for damage before each use and changed regularly. falseguridad.com Two pairs of gloves may be required for handling highly hazardous substances. epcc.edu
Body Protection Laboratory CoatA long-sleeved lab coat is required to protect the skin and personal clothing from contamination. mq.edu.au Lab coats should not be worn outside of the laboratory area. okstate.edu
ApronA chemical-resistant apron may be necessary for procedures with a high splash potential. falseguridad.com
Respiratory Protection RespiratorThe need for respiratory protection, such as an N95 respirator or a powered air-purifying respirator (PAPR), is determined by the potential for inhalation of dusts, aerosols, or vapors. falseguridad.comepcc.edu Use of a respirator requires proper training and fit-testing. princeton.edu
Foot Protection Closed-toe ShoesShoes that completely cover the feet are mandatory in the laboratory to protect against spills and falling objects. okstate.edulabmanager.com

It is crucial that all personnel receive training on the proper donning, doffing, and limitations of their PPE. washington.edu Contaminated disposable PPE must be disposed of as hazardous waste. epcc.edu

Emergency Response Procedures for Chemical Incidents

In the event of a chemical incident involving this compound, a swift and informed response is critical to minimizing harm. All laboratory personnel must be familiar with the established emergency procedures. ouhsc.edu

Chemical Spills:

The appropriate response to a chemical spill depends on its size and the hazards of the material. ucsf.edu

Minor Spills: For small spills of low toxicity, trained laboratory personnel can typically manage the cleanup. ucsf.edu

Alert others in the immediate area. charlotte.edu

Wear appropriate PPE, including gloves, goggles, and a lab coat. mq.edu.au

Confine the spill to a small area. mq.edu.au

For solid spills like this compound, carefully sweep up the material. charlotte.edu For liquid spills, use an appropriate absorbent material like vermiculite (B1170534) or sand. charlotte.edu

Collect the residue, place it in a sealed, labeled container, and dispose of it as chemical waste. mq.edu.aucornell.edu

Clean the spill area with soap and water. mq.edu.au

Major Spills: Large spills, or spills of highly toxic or volatile materials, require an emergency response. ouhsc.edu

Evacuate the area immediately. cornell.edu

If there is a fire or medical assistance is needed, activate the fire alarm and call emergency services. cornell.edu

Close doors to confine the hazard. cornell.edu

Notify the appropriate emergency response personnel and the laboratory supervisor. ouhsc.edu

Personal Contamination:

Skin Contact: Immediately flush the affected skin with copious amounts of water for at least 15 minutes. ucsf.edu Remove any contaminated clothing or jewelry. charlotte.edu Seek medical attention if symptoms develop or persist. ucsf.edu

Eye Contact: Immediately flush the eyes with water using an eyewash station for at least 15 minutes. ucsf.edu Hold the eyelids open to ensure thorough rinsing. ouhsc.edu Seek immediate medical attention. ucsf.edu

Inhalation: Move the affected person to fresh air. If breathing is difficult, provide respiratory support and seek immediate medical attention.

Ingestion: Do not induce vomiting. chemicalbook.com Seek immediate medical attention. chemicalbook.com

Waste Management and Disposal Protocols

The proper management and disposal of chemical waste are crucial for protecting human health and the environment. All waste generated from research involving this compound must be handled as hazardous waste unless determined otherwise by a qualified individual. vanderbilt.edu

Waste Segregation and Collection:

Chemical waste should be segregated according to its hazard class and compatibility to prevent dangerous reactions. ubc.ca

Collect waste in appropriate, clearly labeled, and sealed containers. ptb.de The containers should be made of a material compatible with the waste. ptb.de

Do not mix different waste streams unless it is part of an approved treatment procedure. ubc.ca

Disposal of this compound Waste:

As a nitrile compound, waste this compound requires specific disposal considerations.

Solid Waste: Solid this compound waste should be collected in a designated, sealed container and labeled as hazardous waste. ptb.de

Contaminated Materials: Any materials contaminated with this compound, such as gloves, absorbent pads, and glassware, must also be disposed of as hazardous waste. vanderbilt.edu

Treatment: In some cases, chemical treatment to degrade the hazardous components of the waste may be possible. For instance, cyanides can be oxidized to the less toxic cyanate. ptb.de However, such procedures should only be carried out by trained personnel following a validated protocol. epfl.ch

Disposal Method: The ultimate disposal of this compound waste should be through a licensed chemical destruction facility, which may involve controlled incineration with flue gas scrubbing. chemicalbook.com Disposal into sewer systems is strictly prohibited. chemicalbook.com

The following table summarizes the general protocols for different types of waste:

Waste TypeContainerLabelingDisposal Route
Solid this compoundSealed, compatible container"Hazardous Waste: this compound"Licensed hazardous waste contractor
Contaminated Labware (gloves, etc.)Lined, sealed container"Hazardous Waste: Contaminated Debris"Licensed hazardous waste contractor
Empty Chemical ContainersDeface original label"Empty" (or as required by institutional policy)Regular trash (if triple-rinsed, with rinseate collected as hazardous waste) or as hazardous waste vanderbilt.edu

Chemical Hygiene Planning and Implementation

A comprehensive Chemical Hygiene Plan (CHP) is a formal written program that outlines the policies, procedures, and responsibilities for protecting laboratory personnel from chemical hazards. columbia.edu The development and implementation of a CHP are requirements under OSHA's "Occupational Exposure to Hazardous Chemicals in Laboratories" standard. columbia.edu

Key Components of a Chemical Hygiene Plan:

Standard Operating Procedures (SOPs): Detailed procedures for the safe handling, use, and storage of hazardous chemicals like this compound must be developed. ucsd.edu

Exposure Control Measures: The CHP must specify the criteria for implementing control measures such as engineering controls (e.g., fume hoods), personal protective equipment, and hygiene practices. uky.edu

Equipment Maintenance: Procedures for ensuring the proper functioning of protective equipment, like fume hoods, must be included. uky.edu

Personnel Training: The plan must outline the requirements for training employees on the hazards of chemicals in their work area and the specifics of the CHP. osha.gov This includes informing them of the signs and symptoms associated with exposure to the chemicals they handle. uky.edu

Prior Approval: For particularly hazardous substances or procedures, the CHP may require researchers to obtain prior approval from the Chemical Hygiene Officer or a designated committee. osha.gov

Medical Consultation and Examination: The plan must detail the circumstances under which a medical consultation or examination will be provided to an employee, such as after a significant exposure. columbia.edu

Chemical Hygiene Officer (CHO): A designated CHO is responsible for the implementation of the CHP. ucsd.edu The CHO provides technical guidance and oversees the program's effectiveness. nih.gov

Annual Review: The CHP must be reviewed and updated at least annually to ensure it remains effective and current. ucsd.edu

All personnel working with this compound must have access to and be familiar with the laboratory-specific CHP. ucr.edu A written record should be maintained to document that each laboratory worker has been informed about the hazards in their workplace and has reviewed the relevant safety plans and SOPs. uky.edu

Q & A

Q. What synthetic routes are effective for preparing benzeneazomalononitrile, and what intermediates are critical for yield optimization?

this compound is synthesized via azo coupling reactions involving diazonium salts and malononitrile derivatives. A typical pathway involves:

  • Step 1 : Diazotization of an aromatic amine (e.g., aniline) with nitrous acid (HNO₂) under acidic conditions (0–5°C) to form a diazonium salt.
  • Step 2 : Coupling the diazonium salt with malononitrile in alkaline media (pH 8–10) to form the azo linkage. Key intermediates include the diazonium salt (unstable, requiring immediate use) and the protonated malononitrile anion. Yield optimization depends on temperature control (<10°C), pH adjustment, and stoichiometric excess of malononitrile (1.2–1.5 equivalents) .

Q. Which spectroscopic methods are most reliable for characterizing this compound’s structure and purity?

  • IR Spectroscopy : Identifies the nitrile (-C≡N) stretch (~2200 cm⁻¹) and azo (-N=N-) absorption (~1450–1550 cm⁻¹). NIST databases provide reference spectra for validation .
  • NMR : ¹H NMR shows aromatic proton signals (δ 7.2–8.0 ppm) and absence of amine protons. ¹³C NMR confirms nitrile carbons (δ 115–120 ppm).
  • Mass Spectrometry : Molecular ion peak ([M⁺]) matches the molecular weight (e.g., 185.16 g/mol). High-resolution MS distinguishes isotopic patterns.
  • UV-Vis : Azo chromophores absorb at λmax ~400–500 nm, useful for quantifying concentration .

Q. What are the recommended storage conditions to prevent this compound degradation?

Store in airtight, light-resistant containers under inert gas (N₂ or Ar) at –20°C. Decomposition occurs via hydrolysis (moisture-sensitive) or photolytic cleavage of the azo bond. Thermal stability tests (TGA/DSC) suggest decomposition initiates at ~150°C, releasing HCN gas—use fume hoods and personal protective equipment (PPE) during handling .

Advanced Research Questions

Q. How can computational chemistry predict this compound’s reactivity in novel catalytic systems?

Density Functional Theory (DFT) calculations model electron density distribution, revealing nucleophilic sites (e.g., nitrile carbons) and electrophilic azo nitrogen. Fukui indices guide predictions for:

  • Cycloaddition Reactions : Reactivity with dienophiles in Diels-Alder reactions.
  • Coordination Chemistry : Binding affinity with transition metals (e.g., Cu²⁺, Fe³⁺) for catalytic applications. Software tools (Gaussian, ORCA) and databases (PubChem, ChemSpider) provide molecular orbitals and charge parameters .

Q. How should researchers resolve contradictions in reported catalytic efficiencies of this compound-derived ligands?

Conflicting data often arise from:

  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance ligand solubility but may deactivate metal centers.
  • Impurity Profiles : Trace amines or moisture alter reaction kinetics. Mitigation strategies:
  • Replicate studies under rigorously controlled conditions (e.g., glovebox for air-sensitive reactions).
  • Use standardized purity assays (HPLC ≥99%, Karl Fischer titration for moisture).
  • Compare turnover numbers (TON) across multiple substrates .

Q. What role does this compound play in designing photoresponsive materials?

The azo group enables cis-trans isomerism under UV/visible light, making it suitable for:

  • Molecular Switches : Reversible conformational changes in polymer matrices.
  • Liquid Crystals : Photoalignment layers for display technologies. Key parameters include quantum yield of isomerization (measured via time-resolved spectroscopy) and thermal relaxation rates (Arrhenius plots from DSC) .

Methodological Recommendations

  • Synthesis : Use Schlenk lines for air-sensitive steps; monitor pH with calibrated probes.
  • Contradiction Analysis : Apply multivariate regression to isolate variables (e.g., solvent polarity vs. temperature) .
  • Safety Protocols : Follow Sigma-Aldrich’s guidelines for nitrile handling (gloves, eye protection, emergency showers) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.